molecular formula C12H22Cl2N4 B1462994 3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride CAS No. 1255718-38-7

3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride

Cat. No. B1462994
CAS RN: 1255718-38-7
M. Wt: 293.23 g/mol
InChI Key: DXYKZYXLJLCRNZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic chemical with the molecular formula C12H22Cl2N4 . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring and a six-membered piperidine ring . The compound has a molecular weight of 293.24 .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved documents, compounds with similar structures are known to undergo various chemical reactions. For instance, triazolopyridine derivatives can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the retrieved documents.

Scientific Research Applications

Herbicidal Activity

Compounds featuring the 1,2,4-triazolo[4,3-a]azepine scaffold, such as those synthesized by Wang et al. (2006), have been explored for their herbicidal activities against plants like rape and barnyard grass. The study provides a foundational understanding of the potential agricultural applications of these compounds, highlighting their moderate herbicidal activity (Wang et al., 2006).

Antimicrobial Activity

Research conducted by Demchenko et al. (2021) on derivatives of 1,2,4-triazolo[4,3-a]azepines showed these compounds possess broad-spectrum antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi. This indicates their potential in the development of new antimicrobial agents (Demchenko et al., 2021).

Analgesic Properties

A study on the analgesic properties of derivatives of 1,2,4-triazolo[4,3-a]azepines was conducted by Demchenko et al. (2018), identifying compounds with potentially significant analgesic effects. This research points to the therapeutic potential of these compounds in pain management (Demchenko et al., 2018).

Anxiolytic Activity

The anxiolytic activity of certain 1,2,4-triazolo[4,3-a]azepine derivatives has also been explored, revealing compounds that may offer new pathways for treating anxiety disorders without the muscle relaxant effects typically associated with current anxiolytics (Demchenko et al., 2020).

Synthesis and Structural Analysis

Significant efforts have been made to synthesize and characterize the structure of 1,2,4-triazolo[4,3-a]azepine derivatives, providing valuable insights into their chemical properties and potential applications in various fields, including medicinal chemistry and agriculture (Makei et al., 2004; Luan et al., 2018).

properties

IUPAC Name

3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10;;/h10,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKZYXLJLCRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Reactant of Route 2
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Reactant of Route 3
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Reactant of Route 4
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Reactant of Route 5
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Reactant of Route 6
3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride

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